molecular formula C23H24N4O4 B5977440 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B5977440
M. Wt: 420.5 g/mol
InChI Key: KMOQGBDEEJLLFL-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a benzodioxole group, a piperazine ring, and a pyrimidine core, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of benzodioxole and piperazine intermediates.

    Optimization of Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with dopamine receptors and α2-adrenergic receptors. It acts as a dopamine agonist, stimulating dopamine receptors in the brain, which helps alleviate symptoms of Parkinson’s disease. Additionally, its α2-adrenergic antagonist properties contribute to its therapeutic effects by modulating neurotransmitter release and improving cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    Piribedil: Another dopamine agonist with similar structural features but different pharmacokinetic properties.

    Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease, with a different chemical structure but similar therapeutic effects.

    Pramipexole: Another dopamine agonist with a different core structure but similar applications in treating neurological disorders.

Uniqueness

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to its combination of a benzodioxole group, piperazine ring, and pyrimidine core, which confer distinct pharmacological properties and make it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-29-18-5-3-17(4-6-18)19-13-22(28)25-23(24-19)27-10-8-26(9-11-27)14-16-2-7-20-21(12-16)31-15-30-20/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOQGBDEEJLLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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